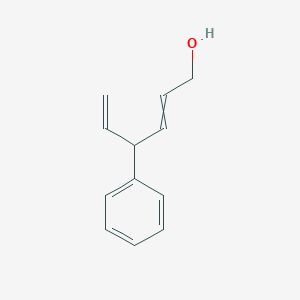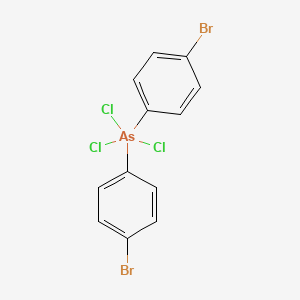
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two 4-bromophenyl groups and three chlorine atoms attached to a central arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane typically involves the reaction of 4-bromophenyl derivatives with arsenic trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
2C6H4Br+AsCl3→(C6H4Br)2AsCl3
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The arsenic center can undergo oxidation or reduction, altering the oxidation state of arsenic and potentially leading to different products.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific oxidation state achieved.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and bromophenyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Similar structure but with an amine group instead of arsenic.
Bis(4-bromophenyl)ether: Contains an ether linkage instead of arsenic.
Bis(4-bromophenyl)methane: Features a methane linkage instead of arsenic.
Uniqueness
Bis(4-bromophenyl)(trichloro)-lambda~5~-arsane is unique due to the presence of the arsenic center, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromophenyl groups and trichloroarsane moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113827-95-5 |
|---|---|
Molecular Formula |
C12H8AsBr2Cl3 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
bis(4-bromophenyl)-trichloro-λ5-arsane |
InChI |
InChI=1S/C12H8AsBr2Cl3/c14-11-5-1-9(2-6-11)13(16,17,18)10-3-7-12(15)8-4-10/h1-8H |
InChI Key |
NEJYBGZAIROCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


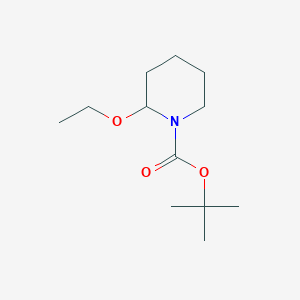
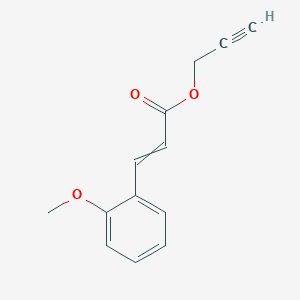
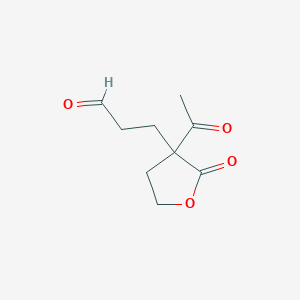
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
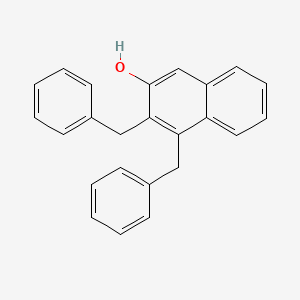
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)


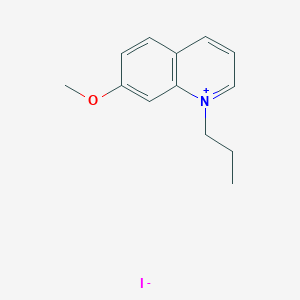
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
